molecular formula C10H19NO2 B2370476 4-Amino-3-cyclohexylbutanoic acid CAS No. 72733-86-9

4-Amino-3-cyclohexylbutanoic acid

Cat. No.: B2370476
CAS No.: 72733-86-9
M. Wt: 185.267
InChI Key: COWRXQGSKBKNDU-UHFFFAOYSA-N
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Description

4-Amino-3-cyclohexylbutanoic acid (CAS: 78269-74-6) is a bicyclic β-amino acid derivative with the molecular formula C₁₀H₂₀ClNO₂ (as the hydrochloride salt) and a molecular weight of 221.72 g/mol . The cyclohexyl group confers steric bulk and hydrophobicity, distinguishing it from simpler aliphatic or aromatic analogs.

Properties

IUPAC Name

4-amino-3-cyclohexylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWRXQGSKBKNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Amino-3-cyclohexylbutanoic acid involves the amidomalonate synthesis. This method starts with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. The alkylated product is then hydrolyzed and decarboxylated to yield the desired amino acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale amidomalonate synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-cyclohexylbutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amino acids, amides, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

4-Amino-3-cyclohexylbutanoic acid has the molecular formula C10H19NO2\text{C}_{10}\text{H}_{19}\text{N}\text{O}_2. Its structure features a cyclohexyl group attached to the beta carbon of a butanoic acid chain, with an amino group at the alpha position. This unique configuration allows for diverse interactions with biological molecules, influencing its applications in research and industry.

Scientific Research Applications

The compound exhibits a wide range of applications across several scientific domains:

1. Chemistry

  • Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new compounds with specific functionalities.
  • Chemical Reactions : The compound can undergo various reactions including oxidation, reduction, and substitution. These reactions lead to the formation of derivatives that can be utilized in different chemical contexts.

2. Biology

  • Precursor for Bioactive Compounds : It is used in synthesizing biologically active compounds that may have therapeutic effects.
  • Enzyme Interaction : Preliminary studies indicate that it can interact with enzymes, potentially acting as an inhibitor or modulator.

3. Medicine

  • Therapeutic Potential : Research is ongoing to explore its potential as a therapeutic agent, particularly in neuroprotection and as an antimicrobial agent.
  • Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Case Study 1: Enzyme Interaction

A study investigated the interaction of cyclohexyl derivatives with α-glucosidase enzymes. The results indicated that these compounds could inhibit enzyme activity in a dose-dependent manner, suggesting potential applications in managing carbohydrate metabolism disorders.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of structurally similar compounds in models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.

Data Summary

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex organic synthesisFacilitates new compound development
BiologyPrecursor for bioactive compoundsInteracts with enzymes; potential enzyme inhibitor
MedicineInvestigated for therapeutic effectsNeuroprotective and antimicrobial properties

Mechanism of Action

The mechanism of action of 4-Amino-3-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. The exact pathways and targets vary based on its application and the specific derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-amino-3-cyclohexylbutanoic acid with structurally related compounds, emphasizing substituents, functional groups, and applications:

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Applications/Notes Reference
This compound HCl 78269-74-6 C₁₀H₂₀ClNO₂ Cyclohexyl, amino, carboxylic acid -NH₂, -COOH, Cl⁻ (salt) Lab scaffold, conformational studies
4-Aminosalicylic acid 65-49-6* C₇H₇NO₃ Hydroxyl, amino, aromatic ring -NH₂, -COOH, -OH Antitubercular drug
(S)-(-)-4-Amino-2-hydroxybutyric acid 40371-51-5 C₄H₉NO₃ Hydroxyl, amino -NH₂, -COOH, -OH Chiral building block
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid 83349-20-6 C₁₂H₁₅NO₅ Benzyloxycarbonyl, hydroxyl -NH-Cbz, -COOH, -OH Protected amino acid for peptide synthesis
4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic acid N/A C₁₀H₉NO₅ Dioxo, hydroxyphenyl -NH₂, -COOH, -C=O, -OH Potential chelating agent

*Note: 4-Aminosalicylic acid’s CAS is inferred from ’s reference to "4-Amino-2-hydroxybenzoic acid → 4-Aminosalicylic acid."

Key Observations :

  • Cyclohexyl vs. Aromatic Groups: The cyclohexyl group in the target compound enhances hydrophobicity and steric hindrance, contrasting with the aromatic ring in 4-aminosalicylic acid, which improves π-π stacking but reduces solubility .
  • Hydrogen Bonding: Compounds like 4-aminosalicylic acid and 4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid exhibit additional hydroxyl groups, enabling stronger hydrogen-bond networks (e.g., graph set patterns in crystal lattices) .
  • Salt Form: The hydrochloride salt of the target compound increases aqueous solubility compared to free acids like 4-aminosalicylic acid .
Physical Properties
  • Melting Points: The hydrochloride salt of this compound lacks reported data, but related compounds like (S)-(-)-4-amino-2-hydroxybutyric acid melt at 200–203°C, while 3-amino-4-hydroxybenzoic acid melts at 208°C .
  • Solubility : The benzyloxycarbonyl derivative (CAS 83349-20-6) is less water-soluble due to its aromatic protecting group, whereas the target compound’s ionic form enhances polar solvent compatibility .
Crystallographic and Hydrogen-Bonding Behavior

highlights that hydrogen-bonding networks dictate molecular aggregation and crystal packing. For example:

  • 4-Aminosalicylic acid forms layered structures via -NH₂ and -OH interactions, critical for its stability as a pharmaceutical solid .
  • The cyclohexyl group in the target compound likely disrupts dense hydrogen-bond networks, favoring hydrophobic interactions in crystal lattices .

Biological Activity

4-Amino-3-cyclohexylbutanoic acid (also referred to as cyclohexylbutanoic acid) is an amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to the beta carbon of a butanoic acid chain, along with an amino group at the alpha position. Its molecular formula is C11_{11}H19_{19}N1_{1}O2_{2}.

Key Features:

  • Amino Group: Capable of forming hydrogen bonds with biological macromolecules.
  • Cyclohexyl Group: Provides hydrophobic interactions, influencing enzyme and receptor activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor or modulator of receptor activity, which can lead to various physiological effects.

  • Enzyme Inhibition: The compound's structure allows it to interact with active sites of enzymes, potentially altering their catalytic efficiency.
  • Receptor Binding: It may bind to neurotransmitter receptors, influencing signaling pathways associated with neurotransmission.

1. Neurotransmission Modulation

Research indicates that compounds similar to this compound can affect neurotransmitter systems. For instance, in studies involving GABA (gamma-aminobutyric acid) analogs, related compounds showed significant modulation of GABAergic activity, which is crucial for maintaining neuronal excitability and preventing overactivity in the nervous system .

2. Antimicrobial Properties

Some studies have explored the antimicrobial potential of cyclohexyl derivatives. For example, derivatives have demonstrated inhibitory effects against various bacterial strains, suggesting that this compound might possess similar properties .

Case Studies

Case Study 1: Enzyme Interaction
A study investigated the interaction of cyclohexyl derivatives with α-glucosidase enzymes. Results indicated that these compounds could inhibit enzyme activity in a dose-dependent manner, suggesting potential applications in managing carbohydrate metabolism disorders.

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of structurally similar compounds in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions .

Data Summary

Study Biological Activity Findings
Study on GABA analogsNeurotransmission ModulationSignificant modulation of GABAergic activity observed
Antimicrobial studyAntimicrobial PropertiesInhibitory effects against bacterial strains noted
α-Glucosidase interactionEnzyme InhibitionDose-dependent inhibition confirmed
Neuroprotection studyNeuroprotective EffectsReduced oxidative stress and improved survival rates reported

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